molecular formula C4H3Br2F3N2 B13457599 5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide

5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide

Cat. No.: B13457599
M. Wt: 295.88 g/mol
InChI Key: PZFNGUOQNRPRHN-UHFFFAOYSA-N
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Description

5-Bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide is a chemical compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide typically involves the bromination of 4-(trifluoromethyl)-1H-imidazole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-(trifluoromethyl)-1H-imidazole derivatives with various functional groups.

Scientific Research Applications

5-Bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-(trifluoromethyl)pyrimidine: Similar in structure but with a pyrimidine ring instead of an imidazole ring.

    4-Bromo-2-(trifluoromethyl)pyridine: Contains a pyridine ring and is used in similar applications.

Uniqueness

5-Bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide is unique due to its imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C4H3Br2F3N2

Molecular Weight

295.88 g/mol

IUPAC Name

4-bromo-5-(trifluoromethyl)-1H-imidazole;hydrobromide

InChI

InChI=1S/C4H2BrF3N2.BrH/c5-3-2(4(6,7)8)9-1-10-3;/h1H,(H,9,10);1H

InChI Key

PZFNGUOQNRPRHN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)C(F)(F)F)Br.Br

Origin of Product

United States

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